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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776 Get Quote

An Application Note and Protocol for the Fabrication of Gallium Arsenide (GaAs)-Based

Photodetectors

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, step-by-step protocol for the fabrication of

Gallium Arsenide (GaAs) p-i-n junction photodetectors. The process outlined covers epitaxial

growth, device patterning, metallization, passivation, and characterization.

Introduction
Gallium Arsenide (GaAs) is a direct bandgap semiconductor with high electron mobility,

making it an excellent material for high-speed optoelectronic devices, including photodetectors.

[1] These devices are crucial components in various applications, from optical fiber

communications to advanced sensing systems.[2] This protocol details a standard fabrication

process for creating a mesa-structured GaAs p-i-n photodiode. The workflow begins with an

epitaxially grown wafer and proceeds through photolithography, etching, contact formation, and

final device passivation.

Materials and Equipment
A comprehensive list of materials and equipment required for the fabrication process is detailed

in the table below.
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Category Item Specifications

Substrate GaAs Wafer

3-inch or 4-inch diameter,

semi-insulating (100)

orientation with p-i-n epitaxial

layers.

Chemicals Photoresist (Positive) e.g., AZ 5214

Developer
Tetramethylammonium

hydroxide (TMAH)-based

Solvents
Acetone, Isopropanol (IPA),

Methanol (all electronic grade)

Adhesion Promoter Hexamethyldisilazane (HMDS)

Wet Etchants

Citric Acid (C₆H₈O₇), Hydrogen

Peroxide (H₂O₂), Phosphoric

Acid (H₃PO₄), Hydrochloric

Acid (HCl), Deionized (DI)

Water

Metal Deposition

Titanium (Ti), Platinum (Pt),

Gold (Au), Germanium (Ge),

Nickel (Ni)

Equipment Epitaxial Growth System

Metal-Organic Chemical Vapor

Deposition (MOCVD) or

Molecular Beam Epitaxy

(MBE)

Photolithography
Spin Coater, Hot Plate, Mask

Aligner

Etching System

Reactive Ion Etching (RIE) or

Inductively Coupled Plasma

(ICP-RIE) System, Wet

Etching Bench

Deposition System
Electron Beam Evaporator or

Sputtering System
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Annealing System
Rapid Thermal Annealing

(RTA) System

Passivation

Plasma-Enhanced Chemical

Vapor Deposition (PECVD)

System

Characterization

Probe Station with

Semiconductor Parameter

Analyzer, Optical Power Meter,

Laser Source

Experimental Protocols
The overall fabrication workflow is depicted in the diagram below, followed by detailed

protocols for each major step.
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Overall Fabrication Workflow for GaAs Photodetector

Wafer Preparation

Device Fabrication

Testing

Epitaxial Growth of p-i-n Layers

Mesa Photolithography
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P-Contact Metal Deposition
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Passivation Layer Deposition
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Caption: High-level workflow from epitaxial growth to final device characterization.
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Epitaxial Layer Growth
The device performance is critically dependent on the quality of the epitaxially grown layers.[3]

The process typically uses MOCVD or MBE systems to grow a specific heterostructure on a

semi-insulating GaAs substrate.[4] A representative p-i-n structure is detailed below.

Table 1: Representative p-i-n Epitaxial Structure

Layer Material Thickness Doping Type
Doping Conc.
(cm⁻³)

5 (Top) p⁺-GaAs 200 nm p-type (Carbon) > 1 x 10¹⁹

4 p-Al₀.₃Ga₀.₇As 50 nm p-type (Carbon) ~ 5 x 10¹⁷

3
i-GaAs

(Absorber)
1000 - 2000 nm

Intrinsic

(undoped)
< 1 x 10¹⁵

2 n⁺-GaAs 600 nm n-type (Silicon) > 2 x 10¹⁸

1 (Buffer) AlAs/GaAs SL 100 nm - -

Substrate SI-GaAs 500 µm Semi-Insulating -

Note: Layer

structure

adapted from

references.[1][5]

[6]

Protocol for MOCVD Growth:

Load a (100) semi-insulating GaAs substrate into the MOCVD reactor.[7]

Perform thermal cleaning by heating the substrate under an Arsine (AsH₃) atmosphere to

remove the native oxide layer.

Grow the AlAs/GaAs superlattice (SL) buffer layer, followed by the n⁺-GaAs contact layer at

a growth temperature of approximately 720°C.[5]
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Lower the temperature to around 620°C for the growth of the intrinsic GaAs absorption layer

and the p-type layers to minimize dopant diffusion.[5]

Use Trimethylgallium (TMGa) and Trimethylaluminum (TMAl) as Group III precursors and

AsH₃ as the Group V precursor. Use Silane (SiH₄) for n-type doping and Carbon

Tetrachloride (CCl₄) for p-type doping.[7]

Mesa Definition
To isolate individual devices, a mesa structure is created by etching through the p-type and

intrinsic layers down to the n-type contact layer.

3.2.1 Mesa Photolithography Protocol

Substrate Cleaning: Clean the wafer by sonicating sequentially in acetone, methanol, and

isopropanol for 5 minutes each, followed by a DI water rinse and N₂ blow dry.[8]

Dehydration Bake: Bake the wafer on a hotplate at 120°C for 10 minutes to remove residual

moisture.[9]

Photoresist Coating: Apply a positive photoresist using a spin coater to achieve a uniform

thickness of ~1.5 µm.[9][10]

Soft Bake: Bake the wafer on a hotplate at 90-110°C for 60-90 seconds to drive off solvents

from the photoresist.[10]

Exposure: Place the wafer in a mask aligner, align the mesa mask, and expose the

photoresist to UV light.

Development: Develop the pattern by immersing the wafer in a TMAH-based developer for

approximately 60 seconds. A double-puddle methodology can be used for improved feature

resolution.[10] Rinse thoroughly with DI water and blow dry with N₂.

Hard Bake: Post-bake the wafer at 120°C for 2-5 minutes to further harden the resist,

improving its resilience during the etching process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.mdpi.com/2073-4352/8/8/311
https://www.mdpi.com/2073-4352/9/6/305
https://sensors.myu-group.co.jp/sm_pdf/SM325.pdf
https://www.azonano.com/article.aspx?ArticleID=6376
https://www.azonano.com/article.aspx?ArticleID=6376
https://csmantech.org/wp-content/uploads/2024/06/11.1.1.2024-Developments-in-GaAs-Photolithography-Processing-for-Improved-HBT.pdf
https://csmantech.org/wp-content/uploads/2024/06/11.1.1.2024-Developments-in-GaAs-Photolithography-Processing-for-Improved-HBT.pdf
https://csmantech.org/wp-content/uploads/2024/06/11.1.1.2024-Developments-in-GaAs-Photolithography-Processing-for-Improved-HBT.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photolithography Protocol

Start: Epitaxial Wafer

1. Solvent Clean
(Acetone, IPA)

2. Dehydration Bake
(120°C)

3. Spin Coat
Photoresist

4. Soft Bake
(110°C)

5. Mask Align
& UV Expose

6. Develop
(TMAH)

7. Hard Bake
(120°C)

End: Patterned Wafer

Click to download full resolution via product page

Caption: Step-by-step workflow for a standard photolithography process.
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3.2.2 Mesa Etching Protocol Either dry or wet etching can be used to define the mesa. Dry

etching provides more anisotropic profiles and better dimensional control, which is critical for

small, high-speed devices.[11]

Protocol A: Dry Etching (ICP-RIE)

Place the patterned wafer into the ICP-RIE chamber.

Perform a breakthrough etch using Ar plasma to remove any native oxide.

Etch the GaAs/AlGaAs layers using a BCl₃/Ar plasma chemistry.[11]

Monitor the etch depth in-situ using laser interferometry or ex-situ with a profilometer until the

n⁺-GaAs layer is exposed.

Remove the remaining photoresist using an oxygen plasma ash followed by a solvent clean

(acetone).

Protocol B: Wet Etching

Prepare the etching solution. A common etchant for GaAs is a solution of Phosphoric Acid,

Hydrogen Peroxide, and DI Water.[12]

Immerse the patterned wafer in the etchant solution with gentle agitation.

Etch for a calibrated time to reach the n⁺-GaAs layer. The process must be timed carefully

as wet etching is isotropic.

Terminate the etch by immersing the wafer in DI water, followed by an N₂ blow dry.

Strip the photoresist using acetone.

Table 2: Comparison of Wet and Dry Etching Parameters
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Parameter Dry Etching (ICP-RIE) Wet Etching

Chemistry/Etchant BCl₃/Ar Plasma[11]
H₃PO₄:H₂O₂:H₂O (e.g., 3:1:50)

[12]

Selectivity
Moderate; can be tuned with

gas chemistry.

High (e.g., Citric Acid:H₂O₂ is

highly selective for GaAs over

AlGaAs with high Al content)

[12]

Profile Anisotropic (vertical sidewalls) Isotropic (undercutting)

Control
High; endpoint detection

possible.
Low; relies on timed etching.

Typical Etch Rate
50-300 nm/min (process

dependent)

~100-500 nm/min

(concentration dependent)

Ohmic Contact Formation
Separate photolithography, metal deposition, and lift-off steps are required to form the p-type

and n-type ohmic contacts.

3.3.1 P-type Contact Protocol (Ti/Pt/Au)

Perform a photolithography step (as in 3.2.1) to define the p-contact window on the top of the

mesa.

Prior to metal deposition, perform a brief surface treatment with an HCl:H₂O solution to

remove native oxides.[10]

Load the wafer into an e-beam evaporator or sputtering system.

Sequentially deposit Titanium (Ti), Platinum (Pt), and Gold (Au). A typical stack is 20 nm Ti /

20 nm Pt / 200 nm Au.

Perform lift-off by immersing the wafer in acetone, using sonication to remove the unwanted

metal and photoresist.
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3.3.2 N-type Contact Protocol (AuGe/Ni/Au)

Perform a photolithography step to define the n-contact window on the exposed n⁺-GaAs

layer.

After oxide removal, load the wafer into the deposition system.

Sequentially deposit a stack of AuGe alloy, Nickel (Ni), and Gold (Au). A common stack is

100 nm AuGe / 35 nm Ni / 300 nm Au.[13]

Perform lift-off as described previously.

3.3.3 Contact Annealing Protocol To achieve low-resistance ohmic behavior, especially for the

n-contact, a thermal annealing step is required.[13][14]

Place the wafer in a Rapid Thermal Annealing (RTA) system.

Anneal the wafer in a nitrogen (N₂) atmosphere.

A typical annealing cycle for AuGe/Ni-based contacts is 380-420°C for 15-30 seconds.[15]

Table 3: Ohmic Contact Metallization Schemes

Contact
Type

Layer
Metallizat
ion Stack

Thicknes
s (nm)

Annealin
g Temp.
(°C)

Annealin
g Time (s)

Typical
Contact
Resistivit
y (Ω·cm²)

p-type p⁺-GaAs Ti / Pt / Au
20 / 20 /

200

Not

required
- 10⁻⁶ - 10⁻⁷

n-type n⁺-GaAs
AuGe / Ni /

Au

100 / 35 /

300
400[15] 15[15]

< 1 x

10⁻⁶[16]

Passivation and Planarization
A dielectric layer is deposited to passivate the exposed surfaces of the photodetector,

protecting it from the environment and reducing surface leakage currents.
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Protocol:

Deposit a layer of Silicon Nitride (SiNₓ) or a polymer like Benzocyclobutene (BCB) over the

entire wafer. BCB is often used for planarization and reducing parasitic capacitance.[11]

If required, perform another photolithography and dry etching step (e.g., using CF₄ RIE for

BCB) to open vias to the p- and n-contact pads for probing.[11]

Deposit a final thick metal layer (e.g., Ti/Au) for bond pads.

Device Characterization
After fabrication, the devices are tested to determine their key performance metrics.

4.1 Electrical Characterization

Place the wafer on a probe station.

Measure the current-voltage (I-V) characteristics in the dark using a semiconductor

parameter analyzer. This is used to determine the dark current, which should be as low as

possible (typically in the nA range or lower).[11]

Determine the breakdown voltage from the reverse bias I-V curve.

4.2 Optical Characterization

Illuminate the photodetector's optical aperture with a calibrated light source (e.g., an 850 nm

laser for GaAs detectors).

Measure the photocurrent as a function of applied reverse bias and incident optical power.[1]

Calculate the responsivity (in A/W) by dividing the generated photocurrent by the incident

optical power.

Measure the spectral response by sweeping the wavelength of the incident light and

recording the photocurrent to determine the operational wavelength range of the detector.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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